molecular formula C9H13NO3 B14215530 2-Amino-5-[(2-hydroxyethoxy)methyl]phenol CAS No. 824933-87-1

2-Amino-5-[(2-hydroxyethoxy)methyl]phenol

Cat. No.: B14215530
CAS No.: 824933-87-1
M. Wt: 183.20 g/mol
InChI Key: AZXZKORJVLCGCE-UHFFFAOYSA-N
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Description

2-Amino-5-[(2-hydroxyethoxy)methyl]phenol is an organic compound with the molecular formula C9H13NO3. It is a derivative of phenol, characterized by the presence of an amino group at the second position and a hydroxyethoxy methyl group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[(2-hydroxyethoxy)methyl]phenol typically involves the reaction of 2-amino-5-methylphenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as sodium hydroxide, to facilitate the formation of the hydroxyethoxy methyl group. The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm to ensure optimal yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors equipped with temperature and pressure control systems to maintain the desired reaction conditions. The product is then purified through distillation and recrystallization to achieve the required quality standards for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[(2-hydroxyethoxy)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-[(2-hydroxyethoxy)methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-[(2-hydroxyethoxy)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and hydroxyethoxy methyl groups enable it to form hydrogen bonds and electrostatic interactions with target molecules, leading to the modulation of their activity. This interaction can result in the inhibition of enzymatic reactions or the activation of signaling pathways, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-[(2-hydroxyethoxy)methyl]phenol is unique due to the presence of both an amino group and a hydroxyethoxy methyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

CAS No.

824933-87-1

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

2-amino-5-(2-hydroxyethoxymethyl)phenol

InChI

InChI=1S/C9H13NO3/c10-8-2-1-7(5-9(8)12)6-13-4-3-11/h1-2,5,11-12H,3-4,6,10H2

InChI Key

AZXZKORJVLCGCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1COCCO)O)N

Origin of Product

United States

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